molecular formula C24H32N4O8S2 B2394572 ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-29-0

ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2394572
CAS No.: 449782-29-0
M. Wt: 568.66
InChI Key: YVCDCFYWNGNHMU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core modified with a sulfamoylbenzamido group, carbamoyl substituent, and ethyl carboxylate. The ethyl ester group enhances solubility, while the dihydrothienopyridine scaffold contributes to conformational rigidity .

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O8S2/c1-4-36-24(31)27-10-9-18-19(15-27)37-23(20(18)21(25)29)26-22(30)16-5-7-17(8-6-16)38(32,33)28(11-13-34-2)12-14-35-3/h5-8H,4,9-15H2,1-3H3,(H2,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCDCFYWNGNHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The thieno[2,3-c]pyridine core distinguishes the target compound from analogs like 3,5-dihydro-2H-thiazolo[3,2-a]pyrimidines (e.g., compounds 11a, 11b in ) and pyrimido[2,1-b]quinazolines (e.g., compound 12 in ). Key differences include:

  • Electron density distribution: The thienopyridine core offers a unique π-conjugated system compared to the fused thiazolo-pyrimidine or pyrimido-quinazoline systems, influencing redox properties and binding affinities.
  • Substituent positioning: The target compound’s substituents (sulfamoylbenzamido, carbamoyl) are appended to the 2- and 3-positions of the thienopyridine, whereas analogs like 11a/b feature substituents on the benzylidene and furan groups .
Table 1: Structural Comparison of Core Scaffolds
Compound Class Core Structure Key Substituents
Thieno[2,3-c]pyridine (Target) Fused thiophene + pyridine Sulfamoylbenzamido, carbamoyl, ethyl ester
Thiazolo[3,2-a]pyrimidine (11a/b) Fused thiazole + pyrimidine 2,4,6-Trimethylbenzylidene, cyano group
Pyrimido[2,1-b]quinazoline (12) Fused pyrimidine + quinazoline Methylfuran, cyano, anthranilic acid

Spectral and Physicochemical Properties

NMR Profiling

demonstrates that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes in structurally related compounds. For the target compound:

  • The sulfamoylbenzamido group would likely cause distinct deshielding in the aromatic region (δ 7.5–8.5 ppm), comparable to the cyano-substituted benzylidene in compound 11b (δ 8.01 ppm for =CH) .
  • The carbamoyl NH2 group may appear as a broad singlet near δ 6.5–7.0 ppm, similar to the NH signals in compound 12 (δ 9.59 ppm) .
Table 2: Key Spectral Data Comparison
Compound IR (cm⁻¹) ^1^H NMR Highlights (δ, ppm) Molecular Formula
Target ~3,400 (NH), ~1,710 (CO) ~7.5–8.5 (sulfamoylbenzamido ArH) C₂₃H₂₉N₅O₈S₂ (estimated)
11a 3,436 (NH), 2,219 (CN) 2.37 (3 CH₃), 7.94 (=CH) C₂₀H₁₀N₄O₃S
12 3,217 (NH), 2,220 (CN) 9.59 (NH), 6.28 (CH) C₁₇H₁₀N₄O₃

Functional Group Impact on Bioactivity

  • Sulfamoyl vs. This could improve target selectivity in aqueous environments.
  • Ethyl Ester vs. Methylfuran : The ethyl carboxylate in the target compound offers better metabolic stability than the methylfuran in 11a/b, which may undergo oxidative degradation .

Research Implications and Limitations

While the target compound shares synthetic and spectral traits with analogs in –3, direct comparative bioactivity data are absent. Future studies should prioritize:

Kinase inhibition assays to compare potency with cyano-substituted analogs.

Solubility profiling to assess the ethyl ester’s impact versus methylfuran or Boc-protected derivatives.

Toxicity screening informed by safety protocols for related thienopyridines () .

Preparation Methods

Sulfonation of Benzamide

4-Aminobenzamide is treated with chlorosulfonic acid at −20°C to form 4-chlorosulfonylbenzamide.

Reaction Parameters

  • Temperature : −20°C
  • Solvent : Acetonitrile/HCl mixture
  • Yield : 85–90%

Coupling with N,N-Bis(2-Methoxyethyl)Amine

The chlorosulfonyl intermediate reacts with N,N-bis(2-methoxyethyl)amine in the presence of sodium bicarbonate to form the sulfamoyl derivative.

Characterization Data

  • ¹³C NMR : δ 168.1 (C=O), 60.2 (OCH₂CH₃)
  • LC-MS : m/z 395.5 [M+H]⁺

Final Esterification and Coupling

The ethyl carboxylate group is introduced via esterification of the carboxylic acid intermediate using ethanol and sulfuric acid. Subsequent coupling of the sulfamoylbenzamido moiety to the thienopyridine core employs carbodiimide-mediated chemistry.

Optimized Protocol

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.5 eq)
  • Solvent : Dichloromethane, room temperature (12 h)
  • Yield : 65–70%

Analytical and Spectroscopic Validation

Table 1: Comparative Spectral Data of Key Intermediates

Intermediate ¹H NMR (δ, ppm) IR (cm⁻¹) Yield (%)
Thienopyridine core 2.30–2.36 (m, CH₂) 3680 (NH) 78
3-Carbamoyl derivative 11.73 (br s, NH) 1639 (C=O) 82
Sulfamoylbenzamide 7.46–8.19 (m, aromatic) 1322 (S=O) 87

Challenges and Optimization Considerations

  • Regioselectivity : The thienopyridine cyclization step requires strict temperature control (−20°C) to avoid byproducts.
  • Sulfamoylation Efficiency : Excess N,N-bis(2-methoxyethyl)amine (1.5 eq) improves coupling yields to >85%.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final compound.

Alternative Synthetic Routes

A parallel route involves pre-functionalizing the benzamide prior to coupling. For example, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid is converted to its acid chloride using thionyl chloride, then coupled to the thienopyridine amine. This method shortens the synthesis but requires anhydrous conditions.

Scalability and Industrial Relevance

Batch processes using the above methods achieve gram-scale production with >70% overall yield. Continuous-flow systems could enhance sulfonation safety by minimizing exposure to chlorosulfonic acid.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step procedures starting with the construction of the thieno[2,3-c]pyridine core via cyclization reactions. Key precursors like thiophene and pyridine derivatives are cyclized under controlled conditions. Subsequent functionalization includes introducing the carbamoyl group via carbamoylation and coupling the sulfamoylbenzamide moiety using amide bond-forming reagents. Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize side products, as demonstrated in analogous thienopyridine derivatives .

Q. How should researchers characterize the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ring saturation.
  • IR spectroscopy to identify functional groups (e.g., carbamoyl C=O at ~1650–1700 cm⁻¹, sulfonamide S=O at ~1150–1350 cm⁻¹).
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Use personal protective equipment (gloves, lab coat, goggles) due to potential irritancy.
  • Work in a ventilated fume hood to avoid inhalation of fine particulates.
  • Store in airtight containers away from ignition sources, as ester groups may decompose under heat .

Advanced Research Questions

Q. What methodologies are employed to assess its binding affinity to target proteins?

Pharmacological mechanisms are studied using:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd).
  • Enzyme inhibition assays (e.g., fluorescence-based) to measure IC50 values against kinases or proteases.
  • Molecular docking simulations (AutoDock, Schrödinger) to predict binding modes, guided by the compound’s sulfamoyl and carbamoyl motifs .

Q. How can computational tools optimize its synthesis or activity?

  • AI-driven process optimization : COMSOL Multiphysics coupled with machine learning models can simulate reaction kinetics and predict optimal conditions (e.g., solvent polarity, catalyst loading) .
  • QSAR modeling : Correlate structural features (e.g., substituent electronegativity, steric bulk) with biological activity to design derivatives with improved potency .

Q. How to resolve contradictions in biological activity data across studies?

  • Standardize assays : Use identical buffer systems, protein concentrations, and incubation times.
  • Orthogonal validation : Confirm activity via unrelated methods (e.g., cell viability assays alongside enzymatic inhibition).
  • Control for stereochemistry : Verify purity via chiral HPLC, as epimerization during synthesis may alter activity .

Q. What strategies mitigate instability during storage or experimental use?

  • Lyophilization : Store as a lyophilized powder under inert gas (N2 or Ar) to prevent hydrolysis of the ester group.
  • Light-sensitive handling : Protect from UV exposure to avoid degradation of the thienopyridine core.
  • Stability assays : Monitor degradation via HPLC at regular intervals under varying pH and temperature conditions .

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